(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to an ethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-1-(2,4-Difluorophenyl)ethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reductive amination and resolution processes.
Purification: Crystallization and recrystallization techniques to ensure high purity.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,4-Difluorophenyl)ethanamine hydrochloride: The enantiomer of the compound with different biological activity.
2,4-Difluorophenylhydrazine hydrochloride: A related compound with different functional groups and applications.
2,4-Difluorophenylacetic acid: Another related compound with distinct chemical properties and uses.
Uniqueness
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which enhance its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIGKZOWBCNPTI-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660767 | |
Record name | (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844647-37-6 | |
Record name | (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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